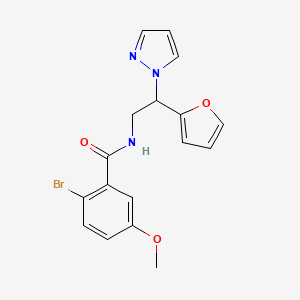
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as furan carboxamide derivatives and imidazo[1,2-a]pyridine carboxamides, which are of interest due to their biological activities. For instance, the first paper describes the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties that exhibit antitubercular activity . The second paper discusses the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates and their analgesic activity . These studies suggest that the compound may also have potential biological activities worth investigating.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including intramolecular cyclization and decyclization reactions. For example, the synthesis of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides is achieved by cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride . Although the exact synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is not detailed, similar synthetic strategies could potentially be applied, with careful consideration of the reactivity of the pyrazinyl and imidazolyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been confirmed using techniques such as 1H NMR spectroscopy, IR spectrometry, and elemental analysis . These methods provide detailed information about the molecular framework and functional groups present in the compound. The presence of the furan ring and the carboxamide group is likely to influence the electronic distribution and overall conformation of the molecule, which could be relevant for its biological activity.
Chemical Reactions Analysis
The chemical reactions involving furan carboxamide derivatives can include cyclization and decyclization processes, as seen in the synthesis of related compounds . The reactivity of such compounds can be influenced by the substituents on the furan ring and the nature of the amine moieties. The compound , with its pyrazinyl and imidazolyl groups, may undergo similar reactions, which could be exploited for the synthesis of diverse derivatives with potential pharmacological properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide are not explicitly provided, related compounds have been studied for their biological activities, which can be indicative of their physicochemical characteristics. For instance, the antitubercular activity of imidazo[1,2-a]pyridine carboxamides and the analgesic activity of furan carboxamide derivatives suggest that these compounds have the necessary stability and bioavailability to interact with biological targets. The solubility, lipophilicity, and hydrogen bonding potential of the compound would be important factors to consider in its analysis.
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various biological processes, including cell signaling, cell cycle regulation, and protein synthesis.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the interaction with c-Jun N-terminal kinase 3 can influence the MAPK signaling pathway, which plays a key role in cell proliferation and apoptosis. Similarly, the interaction with CDC7 kinase can affect the cell cycle, particularly the transition from G1 to S phase .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, if the compound inhibits c-Jun N-terminal kinase 3, it could potentially suppress cell proliferation and induce apoptosis, leading to a decrease in tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and its ability to interact with its targets. Similarly, the presence of other molecules could compete with the compound for binding to its targets, potentially reducing its efficacy .
Propiedades
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h1-4,6,8-10H,5,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDWZTNVRDRNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluorophenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3004902.png)
![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B3004906.png)
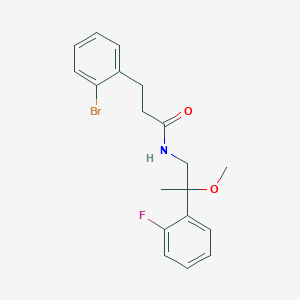

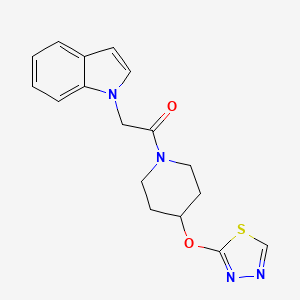
![4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3004912.png)
![Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B3004913.png)
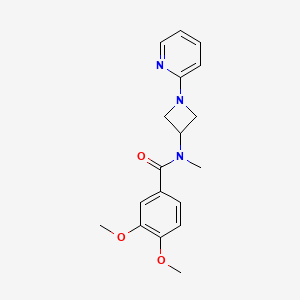
![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)
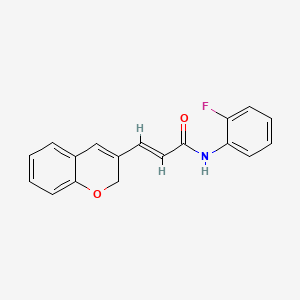
![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)
![Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3004924.png)
